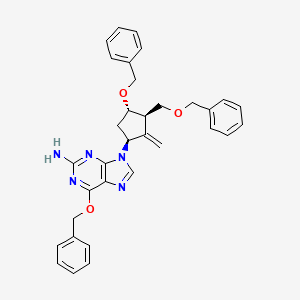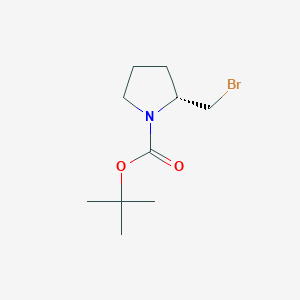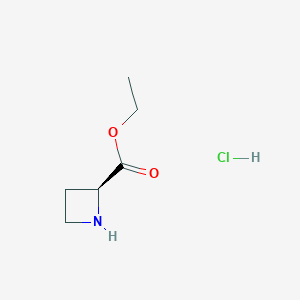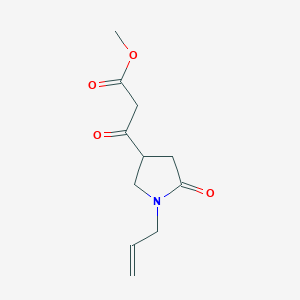
3-Methylphenethylamine Hydrochloride
Descripción general
Descripción
3-Methylphenethylamine (3MPEA) is an organic compound with the chemical formula of C9H13N . It is a human trace amine associated receptor 1 (TAAR1) agonist, a property which it shares with its monomethylated phenethylamine isomers, such as amphetamine (α-methylphenethylamine), β-methylphenethylamine, and N-methylphenethylamine .
Molecular Structure Analysis
The molecular structure of 3-Methylphenethylamine consists of a phenethylamine backbone with a methyl group attached to the third carbon of the benzene ring . The molecular weight is 135.21 .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonist
3-Methylphenethylamine Hydrochloride has applications in the development of neurokinin-1 (NK-1) receptor antagonists. These compounds are effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. The specific compound 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride demonstrates high affinity and oral activity, highlighting its potential in addressing these clinical conditions (Harrison et al., 2001).
Characterization of Molecular Crystals
3-Methylphenethylamine Hydrochloride is used in the characterization of molecular crystals of forensic interest. In a study, synchrotron far-infrared spectra were used to characterize crystals like amphetamine sulfate and methamphetamine hydrochloride. This research is crucial in forensic science for the identification and differentiation of various substances (Graf et al., 2020).
Mass Spectrometry in Forensic Science
Another application is found in the field of mass spectrometry for forensic purposes. The compound is studied for its spectral differentiation, particularly in cases of 4-methoxy-3-methylphenethylamines, which are related to methylenedioxymethamphetamine. The differentiation of these compounds is critical for forensic analysis, highlighting its significance in law enforcement and legal settings (Awad et al., 2007).
Palladium-Catalyzed Reactions
In the realm of organic chemistry, 3-Methylphenethylamine Hydrochloride is involved in palladium-catalyzed reactions. These reactions are part of the synthesis process for lactams and cyclic amidinium salts, which have applications in medicinal chemistry (Vicente et al., 2009).
Propiedades
IUPAC Name |
2-(3-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8-3-2-4-9(7-8)5-6-10;/h2-4,7H,5-6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQWHWCZWPFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylphenethylamine Hydrochloride | |
CAS RN |
5470-40-6 | |
| Record name | 5470-40-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B1394188.png)



![N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide](/img/structure/B1394195.png)

![6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394200.png)



![4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1394207.png)
![7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394208.png)
